

# Evaluating the Abuse Potential of SR-16435 Compared to Fentanyl: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of SR-1435 and fentanyl, focusing on their distinct pharmacological profiles and effects in preclinical models of addiction. The information is intended to inform research and development efforts aimed at creating safer analysesics with reduced abuse liability.

## **Executive Summary**

Fentanyl, a potent  $\mu$ -opioid receptor (MOR) agonist, is a cornerstone of pain management but carries a high risk of abuse and overdose due to its powerful rewarding effects and severe respiratory depression. **SR-16435**, a mixed nociceptin/orphanin FQ (NOP) receptor and  $\mu$ -opioid receptor (MOR) partial agonist, has been investigated as a potential analgesic with a more favorable safety profile. This guide synthesizes available preclinical data to evaluate the abuse potential of **SR-16435** relative to fentanyl, focusing on receptor binding and signaling, rewarding and reinforcing effects, and respiratory safety.

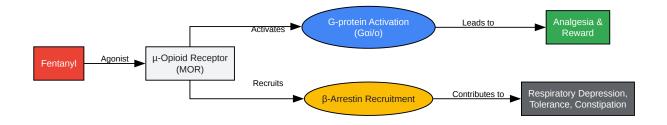
## **Receptor Binding and Signaling Pathways**

Fentanyl is a high-efficacy agonist at the MOR, which is a G-protein coupled receptor (GPCR). [1] Its activation triggers two primary intracellular signaling cascades: the G-protein pathway, associated with analgesia and reward, and the  $\beta$ -arrestin pathway, which has been implicated in adverse effects such as respiratory depression and tolerance.[1] Some evidence suggests that fentanyl may exhibit a bias towards the  $\beta$ -arrestin pathway compared to morphine.[1]



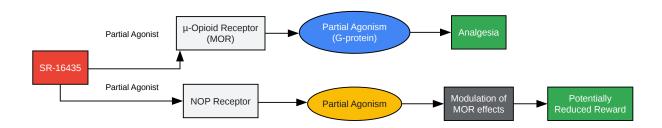
SR-16435 exhibits a unique mechanism of action as a partial agonist at both the MOR and the NOP receptor.[2][3][4] The NOP receptor system is known to modulate the MOR system, and activation of NOP receptors has been shown to counteract some of the rewarding and reinforcing effects of MOR agonists.[1] This dual receptor action is hypothesized to contribute to a lower abuse potential.

### **Signaling Pathway Diagrams**



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Fentanyl's primary signaling cascade at the  $\mu$ -opioid receptor.



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**SR-16435**'s dual-receptor signaling mechanism.

## **Quantitative Data on Abuse Potential**

The following tables summarize key findings from preclinical studies evaluating the rewarding and reinforcing properties of **SR-16435** and fentanyl. It is important to note that these data are compiled from separate studies and direct, head-to-head comparisons in the same experimental setting are not currently available in the published literature.



Table 1: Conditioned Place Preference (CPP)

Compound	Species	Dose Range	Result	Compariso n	Reference
SR-16435	Mouse	10, 30 mg/kg (s.c.)	Induced significant CPP at both doses.	CPP was evident, but the study also noted reduced tolerance development compared to morphine.	Khroyan et al., 2007[5]
Fentanyl	Rat	0.04 mg/kg (s.c.)	Produced a significant preference for the drugpaired compartment.	-	Fentanyl- induced conditional place preference: lack of associated conditional neurochemic al events (PubMed)[6]
Fentanyl	Mouse	0.5, 2.0 mg/kg	Exhibited significant CPP.	-	Fentanyl- induced antinociceptio n, reward, reinforcement , and withdrawal in Hnrnph1 mutant mice (bioRxiv)[2]



Table 2: Intravenous Self-Administration (IVSA)

Compound	Species	Access	Key Findings	Reference
SR-16435	-	-	Data from direct IVSA studies are not readily available in the published literature.	-
Fentanyl	Rat	Long-access (6h/day)	Rats consistently self-administered fentanyl, demonstrating its reinforcing properties.	Effects of fentanyl self- administration on risk-taking behavior in male rats - PMC - NIH[7]
Fentanyl	Rat	Short (1h) vs. Long (6h) access	Long-access rats escalated their fentanyl intake over time.	Escalation and reinstatement of fentanyl self-administration in male and female rats - NIH[8]

Table 3: Respiratory Depression

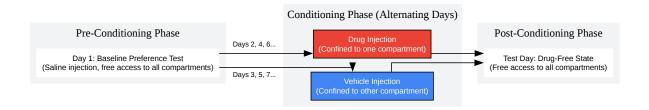


Compound	Species	Key Findings	Comparison	Reference
SR-16435	-	Data from direct respiratory depression studies are not readily available in the published literature. However, its partial agonism at the MOR suggests a potentially wider therapeutic window compared to full agonists.	-	-
Fentanyl	Mouse	Produced a rapid and profound depression of respiration, affecting both respiratory rate and tidal volume. [9]	More rapid onset of respiratory depression compared to equipotent doses of heroin or morphine.[9]	Fentanyl depression of respiration: Comparison with heroin and morphine - PubMed Central[9]
Fentanyl	Human Volunteers	Caused a significant depression of the ventilatory response to CO2.	-	Differences in magnitude and duration of opioid-induced respiratory depression and analgesia with fentanyl and sufentanil - PubMed[10]

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# Experimental Protocols Conditioned Place Preference (CPP) Protocol (Rodents)

This protocol is a standard method for assessing the rewarding effects of a drug.



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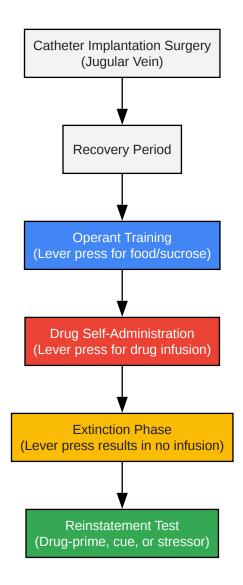
Typical workflow for a conditioned place preference experiment.

- Apparatus: A three-chambered box with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.
- Pre-Conditioning (Baseline): On day 1, animals receive a saline injection and are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the outer chambers.
- Conditioning: Over several days (e.g., 6-8 days), animals receive alternating injections of the
  test drug and vehicle. On drug days, they are confined to their initially non-preferred
  chamber. On vehicle days, they are confined to their initially preferred chamber. The duration
  of confinement is typically 30-60 minutes.
- Post-Conditioning (Test): On the test day, animals are given a saline injection and allowed to
  freely explore all chambers. The time spent in each chamber is recorded. A significant
  increase in time spent in the drug-paired chamber compared to baseline indicates a
  conditioned place preference, suggesting the drug has rewarding properties.



# Intravenous Self-Administration (IVSA) Protocol (Rodents)

This protocol assesses the reinforcing properties of a drug.



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Workflow for an intravenous self-administration experiment.

- Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to a port on their back.
- Recovery: A post-operative recovery period is allowed.



- Acquisition: Animals are placed in an operant chamber equipped with two levers. Presses on
  the "active" lever result in the intravenous infusion of the drug, while presses on the
  "inactive" lever have no consequence. The number of infusions earned is a measure of the
  drug's reinforcing efficacy. Sessions can be of short (e.g., 1-2 hours) or long (e.g., 6+ hours)
  duration.
- Extinction and Reinstatement (Optional): Following stable self-administration, the drug can be withheld (extinction phase), where lever presses no longer result in infusions.
   Subsequently, drug-seeking behavior can be reinstated by a drug-prime, presentation of drug-associated cues, or a stressor.

## **Respiratory Depression Assay (Rodents)**

This protocol measures the impact of a drug on respiratory function.



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Workflow for a respiratory depression assay using whole-body plethysmography.

- Apparatus: A whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters in conscious, unrestrained animals.
- Acclimation: Animals are acclimated to the plethysmography chambers to reduce stressinduced artifacts in the data.
- Baseline Measurement: Respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded before drug administration to establish a baseline.
- Drug Administration: The test compound or vehicle is administered (e.g., via subcutaneous or intraperitoneal injection).
- Post-Dose Measurement: Respiratory parameters are continuously monitored for a set period after drug administration. A significant decrease in respiratory rate and/or minute ventilation indicates respiratory depression.



### Conclusion

The available preclinical data suggests that **SR-16435** may possess a lower abuse potential compared to fentanyl. This is primarily attributed to its mixed NOP/MOR partial agonist profile, with the NOP receptor activation potentially mitigating the rewarding effects of MOR activation. The conditioned place preference data for **SR-16435**, while showing some rewarding properties, also hint at a reduced development of tolerance compared to classical opioids like morphine.

In stark contrast, fentanyl consistently demonstrates high abuse liability across multiple preclinical models, including robust self-administration and conditioned place preference, coupled with a significant risk of severe respiratory depression.

However, a definitive conclusion on the comparative abuse liability requires direct, head-to-head preclinical studies of **SR-16435** and fentanyl using standardized assays. Future research should focus on conducting such comparative studies, including intravenous self-administration and respiratory depression assessments for **SR-16435**, to provide a more conclusive evaluation of its safety profile and potential as a safer analgesic alternative.

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